Bienvenue dans la boutique en ligne BenchChem!

5,6-Dehydro-17beta-dutasteride

Pharmaceutical Analysis Regulatory Compliance Quality Control

5,6-Dehydro-17beta-dutasteride is the definitive EP Impurity G reference standard specifically designated for dutasteride QC testing. It is structurally unique at the 5,6-dehydro position — substitution with a generic analog or different impurity compromises analytical specificity and may lead to regulatory failure. This standard is essential for HPLC/UPLC/LC-MS method development, validation, and routine QC batch release, directly supporting ANDA submissions and EP/USP monograph compliance. It also serves as a degradation marker in forced-stress studies and metabolite reference in pharmacokinetic research.

Molecular Formula C27H28F6N2O2
Molecular Weight 526.53
CAS No. 1430804-85-5
Cat. No. B601954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dehydro-17beta-dutasteride
CAS1430804-85-5
Synonyms(4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide
Molecular FormulaC27H28F6N2O2
Molecular Weight526.53
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(C=CC(=O)N5)C
InChIInChI=1S/C27H28F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,10,12-13,15-17,19H,4,6-7,9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 5,6-Dehydro-17beta-dutasteride (CAS 1430804-85-5): A Key Dutasteride Impurity and Reference Standard


5,6-Dehydro-17beta-dutasteride (CAS 1430804-85-5), also known as Dutasteride EP Impurity G or Dutasteride 5-ene, is a synthetic 4-azasteroid and a key structurally related impurity in the synthesis of the dual 5α-reductase inhibitor dutasteride [1]. It is formed via dehydrogenation at the 5,6-position of the steroid A-ring. This compound is not a pharmaceutical active ingredient (API) itself but is a critical reference standard for analytical method development, quality control, and regulatory compliance in the manufacturing and testing of dutasteride drug substances and products [2].

The Critical Role of 5,6-Dehydro-17beta-dutasteride: Why Other 5α-Reductase Inhibitor Impurities Cannot Be Substituted


In pharmaceutical quality control, the substitution of a designated impurity reference standard with a generic analog or a different impurity is scientifically invalid and can lead to regulatory failure. 5,6-Dehydro-17beta-dutasteride is structurally unique and specifically designated as Dutasteride EP Impurity G by the European Pharmacopoeia [1]. Other impurities, such as the 17α-epimer (Dutasteride EP Impurity D) or desmethyl-dutasteride, possess different chemical structures, retention times, and mass spectral properties [2]. Using a different compound as a reference would compromise the accuracy, specificity, and validity of the analytical method (e.g., HPLC, LC-MS) used to quantify this specific impurity in dutasteride API, potentially allowing out-of-specification product to reach the market.

Quantitative Differentiation: Comparing 5,6-Dehydro-17beta-dutasteride to Dutasteride and Other Analogs


Unique Regulatory Identity: Monograph-Specific Impurity G vs. Generic 5α-Reductase Inhibitor

5,6-Dehydro-17beta-dutasteride is specifically designated as 'Impurity G' in the European Pharmacopoeia (EP) monograph for Dutasteride and as 'Dutasteride 5-ene' in the USP [1]. This official regulatory designation, which includes a specific chemical name and structure, is not transferable to other dutasteride impurities (e.g., Impurity D, the 17α-epimer) or to the impurities of other 5α-reductase inhibitors like finasteride. This provides a unique, non-interchangeable identity for procurement and method validation.

Pharmaceutical Analysis Regulatory Compliance Quality Control

Structural Distinction via Mass Spectrometry: A Unique m/z Signature for Targeted Analysis

In the LC-MS analysis of dutasteride, process impurities are identified by their unique mass-to-charge ratios (m/z). An impurity profiling study identified an impurity with m/z 528, which is consistent with the molecular ion peak of 5,6-Dehydro-17beta-dutasteride (theoretical m/z 527.5 for [M+H]+) [1]. This value is distinct from other known impurities such as desmethyl-dutasteride (m/z 508) and dihydro-dutasteride (m/z 530), providing a specific and quantifiable analytical marker for its selective detection and quantification in the presence of structurally similar compounds [1].

LC-MS Impurity Profiling Analytical Method Development

Physicochemical Differentiation: Melting Point and Storage Requirements vs. Dutasteride API

The introduction of the 5,6-double bond in 5,6-Dehydro-17beta-dutasteride results in a lower melting point (>171°C with decomposition) compared to the parent drug dutasteride (242-250°C) [1]. This distinct thermal behavior necessitates different handling and storage conditions. While dutasteride is a stable solid at room temperature, 5,6-Dehydro-17beta-dutasteride requires storage at -20°C to ensure long-term stability and prevent degradation [1]. This difference is critical for laboratory procurement and inventory management.

Physicochemical Properties Stability Handling and Storage

Inferred 5α-Reductase Inhibition Potency: A Class-Level Comparison with Finasteride

As a structural analog of dutasteride, 5,6-Dehydro-17beta-dutasteride is presumed to act as a dual inhibitor of both type 1 and type 2 5α-reductase isoenzymes, similar to its parent compound . This mechanism stands in stark contrast to finasteride, which is a selective inhibitor of the type 2 isoenzyme only . Quantitative studies on dutasteride show it inhibits type 1 5α-reductase with an IC50 of ~6 nM and type 2 with an IC50 of ~7 nM, while finasteride's activity against type 1 is approximately 100-fold weaker . This class-level dual inhibition profile provides a mechanistic basis for the selection of dutasteride-based compounds over finasteride for research applications requiring comprehensive 5α-reductase blockade.

5α-Reductase Dual Inhibition Pharmacological Profile

Primary Application Scenarios for Procuring 5,6-Dehydro-17beta-dutasteride


Analytical Method Development and Validation (AMV) for Dutasteride API

5,6-Dehydro-17beta-dutasteride is the definitive reference standard for developing and validating HPLC, UPLC, or LC-MS methods to quantify this specific impurity in dutasteride drug substance. Its use ensures the method's specificity, linearity, accuracy, and precision for the detection of Impurity G, a critical requirement for an Abbreviated New Drug Application (ANDA) [1].

Quality Control (QC) Release Testing of Dutasteride Batches

In routine QC laboratories, this compound is used as a reference standard to identify and quantify the level of Impurity G in production batches of dutasteride. The analytical data generated is essential for demonstrating compliance with the impurity limits specified in the EP and USP monographs, ensuring only safe and high-quality API is released for drug product manufacturing [1].

Forced Degradation Studies to Determine Dutasteride Stability

5,6-Dehydro-17beta-dutasteride can be used as a marker compound in forced degradation (stress) studies of dutasteride. By monitoring the formation of this 5,6-dehydro impurity under various stress conditions (e.g., oxidative, thermal), formulation scientists can understand the degradation pathways and develop more stable drug formulations with appropriate packaging and storage conditions [2].

Metabolite Identification in Pharmacokinetic Studies of Dutasteride

As a known metabolite of dutasteride found in human urine, 5,6-Dehydro-17beta-dutasteride serves as a reference standard for identifying and quantifying this specific metabolite in biological samples during preclinical or clinical pharmacokinetic (PK) and drug metabolism studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dehydro-17beta-dutasteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.